molecular formula C7H7N3O3 B1354193 3-(4-Nitro-1H-imidazol-1-yl)cyclobutanone CAS No. 716316-22-2

3-(4-Nitro-1H-imidazol-1-yl)cyclobutanone

Cat. No.: B1354193
CAS No.: 716316-22-2
M. Wt: 181.15 g/mol
InChI Key: QWJAHWGRKIDLNY-UHFFFAOYSA-N
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Description

3-(4-Nitro-1H-imidazol-1-yl)cyclobutanone is a heterocyclic compound that features both an imidazole ring and a cyclobutanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Nitro-1H-imidazol-1-yl)cyclobutanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-nitroimidazole with cyclobutanone in the presence of a suitable catalyst. The reaction conditions often require specific temperatures and solvents to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

3-(4-Nitro-1H-imidazol-1-yl)cyclobutanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 3-(4-Amino-1H-imidazol-1-yl)cyclobutanone, while nucleophilic substitution can introduce various functional groups onto the imidazole ring .

Scientific Research Applications

3-(4-Nitro-1H-imidazol-1-yl)cyclobutanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Nitro-1H-imidazol-1-yl)cyclobutanone involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the imidazole ring can bind to active sites on proteins, influencing their activity and function. These interactions can modulate various biochemical pathways, making the compound valuable for therapeutic and research purposes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Nitro-1H-imidazol-1-yl)cyclobutanone is unique due to its cyclobutanone moiety, which imparts distinct chemical properties and reactivity compared to other nitroimidazole compounds. This uniqueness makes it a valuable compound for specialized applications in research and industry .

Properties

IUPAC Name

3-(4-nitroimidazol-1-yl)cyclobutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O3/c11-6-1-5(2-6)9-3-7(8-4-9)10(12)13/h3-5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWJAHWGRKIDLNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1=O)N2C=C(N=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90466090
Record name 3-(4-Nitro-1H-imidazol-1-yl)cyclobutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90466090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

716316-22-2
Record name 3-(4-Nitro-1H-imidazol-1-yl)cyclobutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90466090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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